molecular formula C20H26N2O5S2 B2777619 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 946227-63-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2777619
CAS No.: 946227-63-0
M. Wt: 438.56
InChI Key: HRZVQKYJASPVES-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic organic compound. This molecule is characterized by its unique structure, combining a tetrahydroquinoline core with an ethylsulfonyl and methoxy-dimethylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps:

  • Starting Materials: : The synthesis usually begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-3,5-dimethylbenzenesulfonamide.

  • Step 1: : Alkylation of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Step 2: : Coupling of the resulting intermediate with 4-methoxy-3,5-dimethylbenzenesulfonamide under conditions like heating with an appropriate solvent (e.g., dimethylformamide) and catalysts.

Industrial Production Methods

Industrial-scale synthesis employs similar steps, optimized for higher yields and purity. Catalysts, reaction temperatures, and solvents are carefully controlled to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation reactions at the tetrahydroquinoline ring.

  • Reduction: : Reduction can target the sulfonyl group, converting it into sulfoxide or sulfide.

  • Substitution: : Possible at positions on the aromatic rings and the quinoline core.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Requires nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of quinoline N-oxides.

  • Reduction: : Sulfoxides and sulfides.

  • Substitution: : A variety of substituted quinoline and aromatic derivatives.

Scientific Research Applications

This compound has found diverse applications in scientific research, including:

Chemistry

  • Catalysis: : Potential use as a ligand in transition metal-catalyzed reactions.

  • Organic Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

  • Pharmacology: : Investigation of its bioactivity, potentially as an inhibitor of specific enzymes or receptors.

  • Drug Development: : Screening for antimicrobial, antiviral, or anti-inflammatory properties.

Industry

  • Material Science: : Exploration in the design of novel materials with specific electronic or optical properties.

  • Agriculture: : Potential use as a component in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide exerts its effects involves interaction with molecular targets. These targets could include:

  • Enzymes: : Inhibition or activation of enzymes involved in biochemical pathways.

  • Receptors: : Binding to specific receptors, altering cellular responses.

Comparison with Similar Compounds

When compared with other compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide showcases unique properties:

Similar Compounds

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

  • N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Uniqueness

  • Ethylsulfonyl Group: : Provides specific steric and electronic effects.

  • Tetrahydroquinoline Core: : Enhances its bioactivity and potential interactions.

This compound, through its distinct structure and functional groups, offers a plethora of applications in scientific research and industrial settings.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVQKYJASPVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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